

a comprehensive overview of Isofludelone's properties

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Compound of Interest

Compound Name: Isofludelone

Cat. No.: B548475

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An In-depth Technical Guide to Isofludelone

Disclaimer: Extensive searches for "**Isofludelone**" did not yield information on a compound with this specific name. It is possible that "**Isofludelone**" is a typographical error. The following information is provided based on similarly named compounds, specifically Isoflupredone, a corticosteroid, as it is the most plausible intended subject for a technical guide in a drug development context. If "**Isofludelone**" is a different entity, this guide will not be applicable.

This guide offers a comprehensive overview of the known properties of Isoflupredone, targeting researchers, scientists, and drug development professionals.

Core Properties of Isoflupredone

Isoflupredone is a fluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones. It is primarily used in veterinary medicine for its anti-inflammatory and immunosuppressive effects.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C21H27FO5	[1]
Molecular Weight	378.4 g/mol	[1]
IUPAC Name	(8S,9R,10S,11S,13S,14S,17R) -9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one	[1]
Appearance	White to off-white crystalline powder	N/A
Solubility	Sparingly soluble in water	N/A

Pharmacokinetic Properties

Parameter	Value	Species	Reference
Bioavailability	High (oral)	Various	N/A
Protein Binding	~90%	Various	N/A
Metabolism	Hepatic	Various	N/A
Elimination Half-life	1-3 hours (plasma)	Various	N/A
Excretion	Primarily renal	Various	N/A

Mechanism of Action and Signaling Pathway

Isoflupredone, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

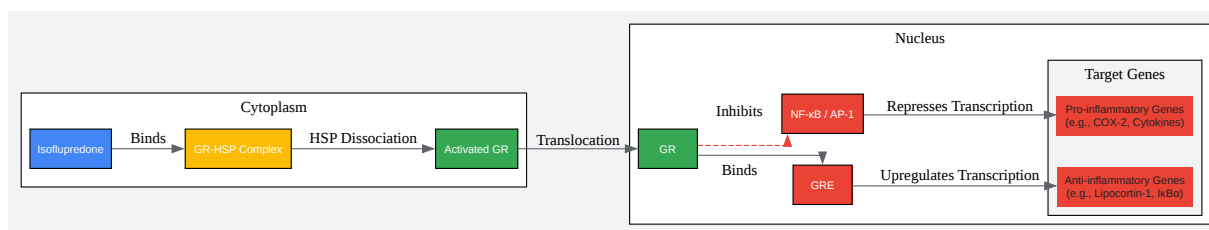
Glucocorticoid Receptor Signaling Pathway

The binding of Isoflupredone to the cytoplasmic GR triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated GR-ligand

complex then translocates to the nucleus.

Nuclear Actions:

- **Transactivation:** The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, I κ B α , and various anti-inflammatory cytokines.
- **Transrepression:** The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF- κ B and AP-1. This is a key mechanism for its immunosuppressive effects.



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Caption: Glucocorticoid receptor signaling pathway of Isoflupredone.

Experimental Protocols

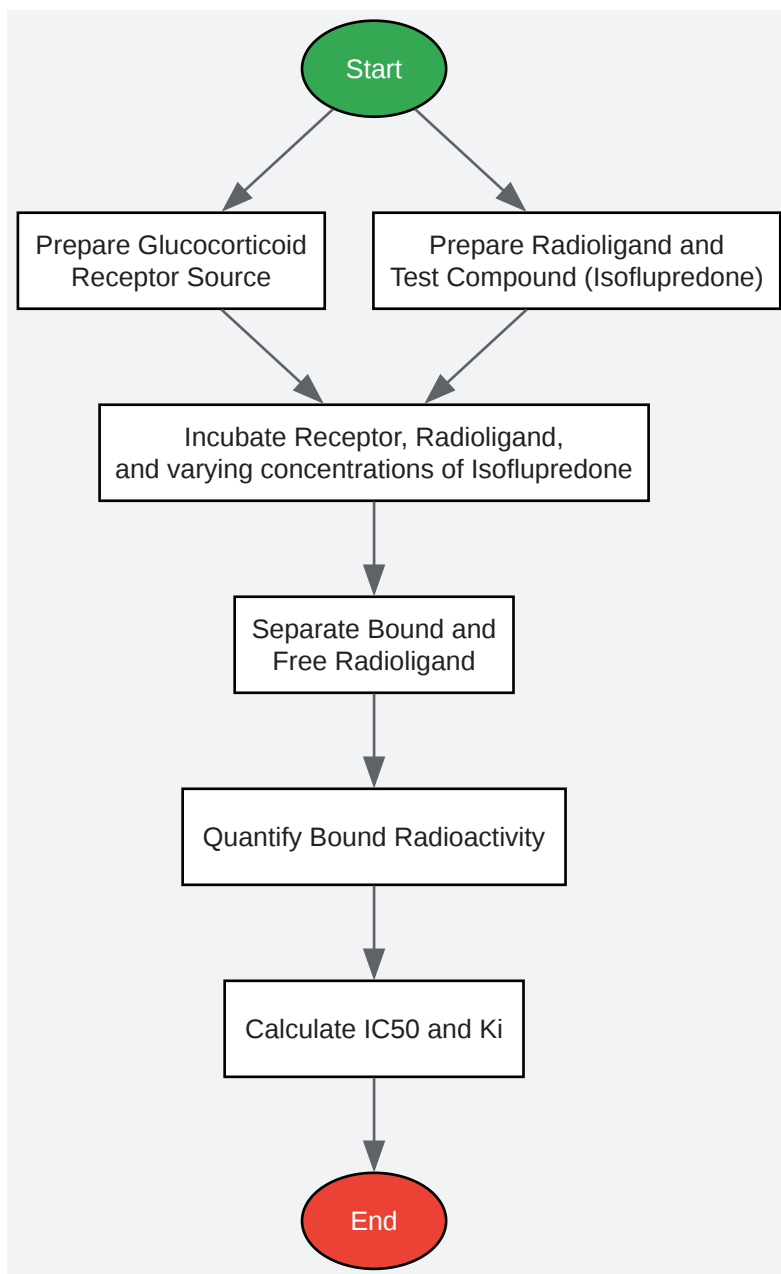
Detailed experimental protocols for corticosteroids are extensive. Below are generalized methodologies for key assays.

Receptor Binding Assay

Objective: To determine the binding affinity of Isoflupredone for the glucocorticoid receptor.

Methodology:

- Preparation of Receptor: A source of GR is required, typically from a cell line expressing the receptor or purified recombinant receptor.
- Radioligand: A radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is used as a competitive ligand.
- Competition Assay:
 - A constant concentration of the radioligand is incubated with the receptor preparation.
 - Increasing concentrations of unlabeled Isoflupredone are added to compete for binding.
 - Non-specific binding is determined in the presence of a high concentration of unlabeled dexamethasone.
- Separation and Detection: Bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data is used to calculate the IC₅₀ (concentration of Isoflupredone that inhibits 50% of specific radioligand binding), from which the K_i (inhibition constant) can be derived.



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References

- 1. go.drugbank.com [go.drugbank.com]
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